molecular formula C9H18ClN3 B12221630 N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine

N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12221630
M. Wt: 203.71 g/mol
InChI Key: HJHYIFFYEQACDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine: is a chemical compound with the molecular formula C9H18ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isobutyl-1,5-dimethyl-1H-pyrazol-4-one, while reduction may produce this compound derivatives with additional hydrogen atoms .

Mechanism of Action

The mechanism of action of N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

1,5-dimethyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-7(2)5-10-9-6-11-12(4)8(9)3;/h6-7,10H,5H2,1-4H3;1H

InChI Key

HJHYIFFYEQACDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC(C)C.Cl

Origin of Product

United States

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